molecular formula C20H25FN6O2 B2495222 7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-43-4

7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2495222
M. Wt: 400.458
InChI Key: MJRWELSBVLECEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to the target compound involves multi-step organic reactions, including the condensation, alkylation, and amination processes. The synthesis of similar purine-2,6-dione derivatives has been described, demonstrating the complexity and versatility of the synthetic routes that can be employed to introduce various functional groups, enhancing the molecule's biological activity and physical properties (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds showcases a purine core modified with different substituents, influencing the molecule's overall geometry and electronic distribution. Studies on crystal engineering and hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] provide insights into how substitutions impact molecular conformations and interactions, which are crucial for understanding the behavior of our compound of interest (Weatherhead-Kloster et al., 2005).

Scientific Research Applications

Cardiovascular Activity

Compounds structurally similar to the one you're interested in have been synthesized and tested for their cardiovascular effects. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown strong prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinity for alpha-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antimicrobial Activity

Research into purine linked piperazine derivatives has identified potent inhibitors of Mycobacterium tuberculosis, indicating potential applications in the development of new antimicrobial agents. These compounds target MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects (Konduri et al., 2020).

Antidepressant and Anxiolytic Properties

Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones with modifications at the 7- or 8-position have been studied for their potential psychotropic activity, including acting as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These modifications have led to the discovery of compounds with antidepressant and anxiolytic-like activities in vivo (Chłoń-Rzepa et al., 2013).

Fluorescent Ligands for Receptor Studies

Development of environment-sensitive fluorescent ligands based on 1-(2-methoxyphenyl)piperazine derivatives, incorporating features like 4-amino-1,8-naphthalimide, for studying 5-HT1A receptors. These compounds have shown high receptor affinity and good fluorescence properties, aiding in visualization and receptor-ligand interaction studies (Lacivita et al., 2009).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on further exploring these properties and potential applications.

properties

IUPAC Name

7-ethyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-9-11-26(12-10-25)15-7-5-14(21)6-8-15/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWELSBVLECEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

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